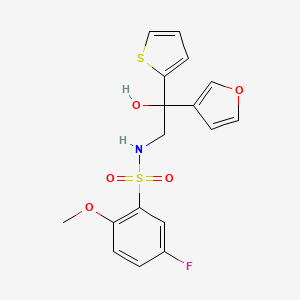

N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

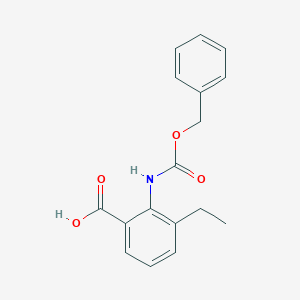

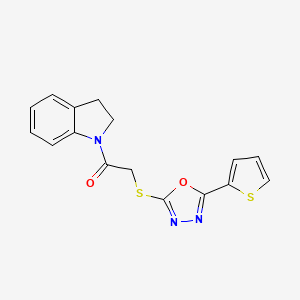

The compound “N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a thiazole ring, a phenyl ring, and a tetrazole ring . These structural features suggest that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan, thiazole, phenyl, and tetrazole rings, as well as the amide group. These groups could engage in various types of intermolecular interactions, including hydrogen bonding, pi-stacking, and dipole-dipole interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich furan and thiazole rings, as well as the electron-withdrawing amide and tetrazole groups. These groups could potentially participate in various types of chemical reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the polar amide group and the aromatic rings could affect these properties .Applications De Recherche Scientifique

Synthesis and Reactivity

N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide, being a structurally complex molecule, shows potential in various synthetic and reactivity applications. For instance, Aleksandrov et al. (2017) explored the synthesis and reactivity of similar furan-thiazole compounds. They reported the synthesis of N-(1-Naphthyl)furan-2-carboxamide, which was later oxidized to yield 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrating the molecule's potential for diverse electrophilic substitution reactions including nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).

Molecular and Electronic Characterization

Cakmak et al. (2022) performed experimental and theoretical investigations on a structurally similar furan-2-carboxamide-bearing thiazole. Their research included synthesis, molecular characterization via IR/NMR/XRD, and electronic characterization through DFT. The compound exhibited good antimicrobial activity, suggesting potential medical applications (Cakmak et al., 2022).

Palladium-Catalyzed Condensation

Lu et al. (2014) reported a palladium(II)-catalyzed condensation method involving N-aryl imines and alkynylbenziodoxolones, leading to the formation of multisubstituted furans. This method highlights the potential for creating derivatives of this compound through advanced synthetic routes, offering diverse chemical reactivity and applications (Lu, Wu, & Yoshikai, 2014).

Electrophilic Substitution Reactions

Another study by Aleksandrov et al. (2019) focused on 2-(fur-2-yl)thiazolo[4,5-f]quinoline, a compound with a backbone similar to the query compound. Their research explored electrophilic substitution reactions, offering insights into the chemical behavior and synthetic versatility of furan-thiazole based compounds (Aleksandrov, El’chaninov, & Zablotskii, 2019).

Mécanisme D'action

Target of action

The compound contains a thiazole ring, which is a common feature in many biologically active molecules . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities .

Mode of action

For example, some thiazole derivatives exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .

Biochemical pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives can influence a variety of biochemical pathways depending on their specific structures and targets .

Result of action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned, thiazole derivatives can have a variety of effects, including antimicrobial and anticancer activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N6O2S/c22-14(13-18-20-21(19-13)10-5-2-1-3-6-10)17-15-16-11(9-24-15)12-7-4-8-23-12/h1-9H,(H,16,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCINVZZOJUVTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC(=CS3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methoxypropyl)-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2688808.png)

![2,4,7-Trimethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2688810.png)

![3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolane-2,4-dione](/img/structure/B2688817.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide](/img/structure/B2688818.png)

![4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine](/img/structure/B2688823.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2688824.png)